molecular formula C20H18N2O3S B2407680 3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one CAS No. 1024132-02-2

3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one

Cat. No. B2407680
CAS RN: 1024132-02-2
M. Wt: 366.44
InChI Key: CWYQTCFJEYHYHL-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research into the synthesis of novel pyrazolopyrimidines incorporating phenylsulfonyl groups has revealed significant antimicrobial properties. Some derivatives have demonstrated activity exceeding that of reference drugs, providing insights into potential pharmaceutical applications (Alsaedi et al., 2019).

Material Science and Photophysical Properties

Studies on materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles have shed light on their photophysical and electrochemical properties. These materials are significant for applications in thermally activated delayed fluorescence, with their singlet and triplet energy gaps being adjustable through manipulation of the electron donor units (Huang et al., 2014).

Extraction and Complexation

The molecule and its derivatives have also been utilized in studies of extraction and complexation properties. For example, pyrazolone derivatives have shown improved complexation abilities compared to other derivatives, indicating potential in enhancing extraction processes and separation factors in various applications, including lanthanoid extraction (Atanassova et al., 2014).

properties

IUPAC Name

2-(benzenesulfonyl)-3-tert-butylindeno[1,2-c]pyrazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-20(2,3)19-16-17(14-11-7-8-12-15(14)18(16)23)21-22(19)26(24,25)13-9-5-4-6-10-13/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYQTCFJEYHYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=NN1S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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